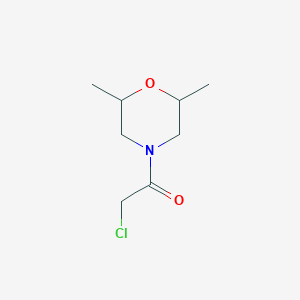

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTSEWHPTUIWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399864 | |

| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-90-7 | |

| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. This document delves into its chemical identity, structural features, and known safety and handling protocols. While experimental data for some physical properties remain limited, this guide synthesizes available information and provides expert insights based on the reactivity of analogous α-halo ketones and morpholine-containing compounds. A detailed, representative synthetic protocol and proposed analytical characterization methods are also presented to support researchers in their work with this compound.

Introduction

This compound belongs to the class of α-halo ketones, which are versatile building blocks in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—imparts a high degree of reactivity, making them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The 2,6-dimethylmorpholine moiety can influence the compound's lipophilicity, solubility, and metabolic stability, making it a relevant scaffold in drug discovery and development. This guide aims to consolidate the known information on this compound and provide a framework for its synthesis, handling, and characterization.

Chemical and Physical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented below.

Identification and Structure

-

IUPAC Name: 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone

-

Synonyms: 4-(chloroacetyl)-2,6-dimethylmorpholine, 2-chloro-1-(cis-2,6-dimethylmorpholino)ethanone[1]

-

CAS Number: 379254-90-7[1]

-

Molecular Formula: C₈H₁₄ClNO₂[1]

-

Molecular Weight: 191.66 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value | Source/Comment |

| Melting Point | Data not available | For the related compound 2-Chloro-1-morpholin-4-yl-ethanone, the melting point is 26-30 °C. The dimethyl substitution may slightly alter this value.[2] |

| Boiling Point | Data not available | For the related compound 2-Chloro-1-morpholin-4-yl-ethanone, the boiling point is 152-160 °C at 6 Torr. The addition of two methyl groups would be expected to increase the boiling point.[2] |

| Solubility | Data not available | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. |

| Appearance | Data not available | Likely a solid or oil at room temperature, based on the properties of similar compounds. |

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically involves the acylation of 2,6-dimethylmorpholine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Representative):

-

To a solution of 2,6-dimethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity

As an α-halo ketone, this compound is a versatile intermediate. The key reactive sites are:

-

α-Carbon: Susceptible to nucleophilic substitution (SN2) reactions, where the chlorine atom is displaced by a variety of nucleophiles (e.g., amines, thiols, azides).

-

Carbonyl Carbon: Can undergo nucleophilic addition reactions.

-

α-Protons: The protons on the carbon adjacent to the carbonyl group can be abstracted by a base to form an enolate, which can then participate in various reactions.

The presence of the electron-withdrawing carbonyl group enhances the reactivity of the C-Cl bond towards nucleophilic attack.

Reactivity Profile:

Caption: Key reaction pathways for this compound.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the two protons of the chloromethyl group (Cl-CH₂-C=O) is expected in the range of δ 4.0-4.5 ppm.

-

Signals corresponding to the protons of the 2,6-dimethylmorpholine ring will be observed. The two methyl groups will likely appear as doublets. The methine protons at the 2 and 6 positions will be multiplets, and the methylene protons at the 3 and 5 positions will also appear as multiplets. The chemical shifts will be influenced by the cis/trans isomerism of the dimethylmorpholine ring.

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) should appear in the range of δ 165-175 ppm.

-

The chloromethyl carbon (Cl-CH₂) is expected around δ 40-50 ppm.

-

Signals for the carbons of the 2,6-dimethylmorpholine ring will be present in the aliphatic region.

-

Infrared (IR) Spectroscopy

-

A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1650-1680 cm⁻¹.

-

C-H stretching vibrations for the aliphatic groups will be observed in the region of 2850-3000 cm⁻¹.

-

The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

The mass spectrum should show the molecular ion peak [M]⁺.

-

The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

-

Common fragmentation patterns would likely involve the loss of the chlorine atom, the chloromethyl group, and fragmentation of the morpholine ring.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Conclusion

This compound is a reactive and versatile chemical intermediate with potential applications in organic synthesis and drug discovery. While a complete experimental dataset for its physical properties is not yet publicly available, this guide provides a comprehensive overview of its known characteristics, a reliable synthetic protocol, and predicted analytical data based on established chemical principles. Researchers and scientists working with this compound should adhere to the safety precautions outlined to ensure safe handling and successful application in their research endeavors.

References

-

2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5. (n.d.). BuyersGuideChem. Retrieved January 17, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a valuable bifunctional molecule for pharmaceutical and chemical synthesis. This compound incorporates the structurally significant 2,6-dimethylmorpholine moiety, a common feature in biologically active compounds, with a reactive α-chloro ketone handle, rendering it an excellent intermediate for further chemical elaboration.[1][2] This document outlines a robust and reproducible synthetic protocol via nucleophilic acyl substitution, details critical safety considerations for handling the requisite reagents, and presents a full suite of analytical techniques for structural verification and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind key experimental parameters is discussed to provide researchers with a deep, practical understanding of the process.

Introduction: Strategic Importance and Molecular Design

In the landscape of modern drug discovery, the morpholine heterocycle is a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules.[2] The 2,6-dimethyl substitution pattern, in particular, offers stereochemical complexity and conformational rigidity that can be exploited to enhance binding affinity and selectivity for biological targets.

The second key feature of the target molecule, the α-halo ketone functional group, is a versatile electrophilic building block in organic synthesis. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-halogen bond, making it highly susceptible to nucleophilic substitution.[1] This inherent reactivity allows for the facile introduction of a wide array of functional groups, positioning this compound as a strategic starting point for constructing diverse chemical libraries. This guide provides the foundational knowledge for synthesizing and validating this important chemical intermediate.

Synthesis Methodology

The synthesis of the target compound is achieved through a standard N-acylation reaction. The secondary amine of 2,6-dimethylmorpholine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] A non-nucleophilic organic base is required to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Principle

Caption: General reaction scheme for N-acylation.

Materials and Reagents

| Reagent/Material | Grade | Purity | Supplier (Example) |

| 2,6-Dimethylmorpholine | Reagent | ≥98% | Sigma-Aldrich |

| Chloroacetyl Chloride | ReagentPlus® | ≥99% | Sigma-Aldrich |

| Triethylamine (TEA) | Anhydrous | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous | ≥99.8% | VWR |

| Magnesium Sulfate | Anhydrous | Laboratory | Acros Organics |

| Saturated Sodium Bicarbonate | Aqueous | ACS Grade | --- |

| Deionized Water | --- | --- | --- |

Detailed Experimental Protocol

-

Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylmorpholine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Add triethylamine (1.1 eq) to the solution.

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Critical Safety Considerations

-

Chloroacetyl Chloride: This reagent is extremely corrosive, toxic if inhaled, and reacts violently with water to liberate toxic hydrogen chloride gas.[4][5][6][7] All manipulations must be performed in a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[5][7] Keep away from water and ensure all glassware is scrupulously dry.[4]

-

2,6-Dimethylmorpholine: This compound is a flammable liquid and can cause skin and eye irritation. Standard laboratory safety precautions should be followed.

-

Triethylamine and Dichloromethane: These are volatile and flammable organic solvents. Work in a well-ventilated area and avoid sources of ignition.

Characterization of the Synthesized Product

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ClNO₂ | [8] |

| Molecular Weight | 191.66 g/mol | [8] |

| Appearance | (Expected) Colorless oil or white to off-white solid | --- |

| CAS Number | 379254-90-7 | [8] |

Synthesis and Purification Workflow

Caption: Step-by-step workflow for synthesis and purification.

Spectroscopic Analysis

The IR spectrum provides confirmation of key functional groups. The most prominent feature is the strong carbonyl (C=O) stretch of the tertiary amide. Due to the influence of the nitrogen atom, this peak is expected to appear at a lower wavenumber than a typical ketone.

-

Expected C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1650-1680 cm⁻¹ .

-

C-Cl Stretch: A weaker absorption corresponding to the carbon-chlorine bond should be visible in the fingerprint region, typically around 700-800 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹ .

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals should match the number of protons in each environment. Key expected signals include:

-

A singlet for the two protons of the chloromethyl group (-CO-CH ₂-Cl).

-

Multiplets for the methine protons (-CH -CH₃) and methylene protons (-O-CH ₂- and -N-CH ₂-) of the morpholine ring.

-

A doublet for the six protons of the two methyl groups (-CH-CH ₃).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Key expected signals include:

-

A signal for the amide carbonyl carbon (~165-170 ppm).

-

A signal for the chloromethyl carbon (-C H₂-Cl).

-

Signals corresponding to the unique carbons of the 2,6-dimethylmorpholine ring.

-

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A key diagnostic feature will be the presence of two molecular ion peaks corresponding to the two major isotopes of chlorine. The M⁺ peak for the ³⁵Cl isotope and the M+2 peak for the ³⁷Cl isotope should appear in an approximate 3:1 intensity ratio , which is characteristic of a monochlorinated compound.

-

Expected m/z for [C₈H₁₄³⁵ClNO₂]⁺: ~191.07

-

Expected m/z for [C₈H₁₄³⁷ClNO₂]⁺: ~193.07

-

-

Fragmentation: Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group.

Summary of Analytical Data

| Analysis Type | Characteristic Feature | Expected Value/Observation |

| IR | Amide C=O Stretch | 1650-1680 cm⁻¹ |

| ¹H NMR | -CO-CH ₂-Cl | Singlet |

| -CH-CH ₃ | Doublet | |

| ¹³C NMR | C =O (Amide) | ~165-170 ppm |

| MS (EI) | Molecular Ion (M⁺, M+2) | m/z ≈ 191, 193 (3:1 ratio) |

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the successful synthesis and rigorous characterization of this compound. The detailed protocol, coupled with an emphasis on the underlying chemical principles and safety imperatives, equips researchers with the necessary tools to produce and validate this versatile chemical intermediate. The analytical benchmarks established herein serve as a reliable standard for quality control. The availability of this well-characterized building block facilitates its application in medicinal chemistry and the broader field of organic synthesis, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and functional molecules.

References

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Krishna Solvechem Ltd. [Link]

-

2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5. BuyersGuideChem. [Link]

-

Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

-

2-Chloro-1-(morpholin-4-yl)ethan-1-one. ChemBK. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

2-chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one. PubChemLite. [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

α-Halo ketone. Wikipedia. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. IOSR Journal of Applied Chemistry. [Link]

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

-

2,6-dimethyl- - Mass spectrum (electron ionization). NIST WebBook. [Link]

-

2,6-Dimethylmorpholine. PubChem. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

-

Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. Pearson. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. kscl.co.in [kscl.co.in]

- 8. 2-Chloro-1-(2,6-dimethylmorpholino)ethanone | CymitQuimica [cymitquimica.com]

Spectroscopic and Analytical Characterization of 4-(chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7): A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic and analytical methodologies for the characterization of 4-(chloroacetyl)-2,6-dimethylmorpholine (CAS Number: 379254-90-7). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or synthesizing this compound. The guide will delve into the expected spectroscopic signatures based on its molecular structure and provide foundational experimental protocols for obtaining this data.

Introduction to 4-(chloroacetyl)-2,6-dimethylmorpholine

4-(chloroacetyl)-2,6-dimethylmorpholine is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups. The introduction of a chloroacetyl group and two methyl substituents on the morpholine ring results in a molecule with specific physicochemical properties and reactivity, making its unambiguous characterization crucial for any research or development application. The molecular structure is presented below:

Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.65 g/mol Chemical Structure:

Part 1: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the protons of the 2,6-dimethylmorpholine ring and the chloroacetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 | s | 2H | -C(=O)CH₂Cl | The methylene protons adjacent to the carbonyl and chlorine are deshielded. |

| ~ 3.5 - 3.8 | m | 2H | H-3ax, H-5ax | Axial protons on the morpholine ring adjacent to the oxygen and nitrogen atoms. |

| ~ 2.5 - 2.8 | m | 2H | H-3eq, H-5eq | Equatorial protons on the morpholine ring. |

| ~ 3.9 - 4.1 | m | 2H | H-2, H-6 | Protons at the 2 and 6 positions of the morpholine ring. |

| ~ 1.2 | d | 6H | -CH₃ | Methyl protons at the 2 and 6 positions, appearing as a doublet due to coupling with the adjacent methine proton. |

Causality behind Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for dissolving the sample and providing a lock signal for the NMR spectrometer. The chemical shifts are predicted based on the inductive effects of the electronegative oxygen, nitrogen, and chlorine atoms, as well as the anisotropy of the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | -C=O | The carbonyl carbon is significantly deshielded. |

| ~ 70 | C-2, C-6 | Carbons adjacent to the oxygen atom in the morpholine ring. |

| ~ 50 | C-3, C-5 | Carbons adjacent to the nitrogen atom in the morpholine ring. |

| ~ 42 | -CH₂Cl | The carbon of the chloroacetyl group is deshielded by the adjacent chlorine and carbonyl group. |

| ~ 18 | -CH₃ | The methyl carbons at the 2 and 6 positions. |

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For 4-(chloroacetyl)-2,6-dimethylmorpholine, the key expected absorption bands are:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 2950 - 2850 | C-H stretch | Aliphatic (morpholine ring and methyl groups) |

| ~ 1660 - 1640 | C=O stretch | Amide (strong absorption) |

| ~ 1120 - 1080 | C-O-C stretch | Ether (in morpholine ring) |

| ~ 800 - 600 | C-Cl stretch | Alkyl halide |

Expertise & Experience Insight: A study on the synthesis of 4-(2-Chloroacetyl) Morpholine reported a strong carbonyl (C=O) absorption band at 1654 cm⁻¹ and a carbon-chlorine (C-Cl) stretch at 1037 cm⁻¹[1]. These experimental values for a closely related compound provide strong validation for our predicted ranges.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Molecular Ion (M⁺): m/z = 191.65 (for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl) and a characteristic M+2 peak at m/z = 193.65 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pattern: Fragmentation is likely to occur at the amide bond and the C-Cl bond. Expected fragments include the loss of the chloroacetyl group and cleavage of the morpholine ring.

Part 2: Experimental Protocols

The following are detailed, self-validating protocols for the spectroscopic analysis of 4-(chloroacetyl)-2,6-dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to TMS.

-

Workflow Diagram:

Caption: Workflow for NMR spectroscopic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and purity of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

-

LC-MS System Configuration (Example):

-

LC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS System (Example: Quadrupole Time-of-Flight):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

-

Data Analysis:

-

Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected molecular ion.

-

Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight and isotopic pattern.

-

Workflow Diagram:

Caption: Workflow for LC-MS analysis.

Conclusion

The structural elucidation and confirmation of 4-(chloroacetyl)-2,6-dimethylmorpholine can be confidently achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a robust framework for predicting the spectroscopic characteristics of this compound and outlines the standard methodologies for their experimental determination. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for any scientific endeavor involving this molecule.

References

-

Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

Sources

Molecular structure and weight of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is a substituted morpholine derivative that holds significance as a versatile chemical intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group appended to a dimethyl-substituted morpholine ring, makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The morpholine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The addition of the chloroacetyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This guide provides a comprehensive overview of the molecular structure, weight, and known properties of this compound, intended to support its application in research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.

Molecular Identity

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ClNO₂ | [1] |

| Molecular Weight | 191.6553 g/mol | [1] |

| CAS Number | 379254-90-7 | [1] |

| InChI | InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | [1] |

| InChI Key | SMTSEWHPTUIWBY-UHFFFAOYSA-N | [1] |

| Synonyms | 2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one, 4-(chloroacetyl)-2,6-dimethylmorpholine, 1-(2,6-dimethylmorpholin-4-yl)-2-chloroethan-1-one | [1] |

graph "Molecular_Structure_of_2_Chloro_1__2_6_dimethyl_morpholin_4_yl__ethanone" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-2!", fontcolor="#202124"]; C4 [label="C", pos="0.87,-2!", fontcolor="#202124"]; O1 [label="O", pos="0,-2.75!", fontcolor="#EA4335"]; C5 [label="C", pos="0,2!", fontcolor="#202124"]; O2 [label="O", pos="1,2.5!", fontcolor="#EA4335"]; C6 [label="C", pos="-1.2,2.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-2.2,2.5!", fontcolor="#34A853"]; C7 [label="CH3", pos="-1.87,-0.2!", fontcolor="#202124"]; C8 [label="CH3", pos="1.87,-0.2!", fontcolor="#202124"];

// Bond edges N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- O1; C4 -- O1; N1 -- C5; C5 -- O2 [style=filled, color="#EA4335"]; C5 -- C6; C6 -- Cl1; C1 -- C7; C2 -- C8; }

Caption: 2D structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via acylation.

General Experimental Considerations for Acylation

-

Reaction Setup: The reaction is typically carried out in an inert solvent, such as dichloromethane or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is generally added to neutralize the hydrochloric acid byproduct generated during the reaction.

-

Temperature: The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions.

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove the amine hydrochloride salt and any excess reagents. The organic layer is then dried and the solvent removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization.

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic attack, providing a convenient method for introducing a wide array of functional groups.

Applications in Research and Development

As a functionalized morpholine, this compound is a valuable intermediate in the synthesis of novel compounds with potential biological activity. The morpholine moiety is a key structural feature in a number of marketed drugs, contributing to improved pharmacokinetic profiles.

While specific, published applications of this compound are not extensively documented, its utility can be extrapolated from the applications of similar chloroacetamide reagents in drug discovery. These reagents are frequently employed to synthesize libraries of compounds for screening against various biological targets. The dimethyl substitution on the morpholine ring can also provide steric hindrance that may influence the binding affinity and selectivity of the final compounds for their targets.

Safety and Handling

Based on available safety data for this compound, this compound should be handled with care in a laboratory setting.

GHS Hazard Classification

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Measures

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

First Aid:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. Its well-defined molecular structure and the reactivity of its chloroacetyl group offer a versatile platform for the synthesis of diverse molecular architectures. While detailed experimental data on its physicochemical properties and specific applications are currently limited in the public domain, its structural similarity to other widely used synthetic intermediates suggests a broad scope of utility. Researchers and drug development professionals are encouraged to consider this compound as a strategic component in the design and synthesis of novel molecules with desired biological activities, while adhering to strict safety and handling protocols.

References

Sources

A Technical Guide to the Reactive Profile of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone for Drug Discovery and Synthesis

Introduction

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic design of molecular building blocks is paramount. Bifunctional reagents, which possess multiple reactive centers, offer an expedited pathway to molecular complexity. 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (CAS No. 10332-41-9) represents a quintessential example of such a scaffold. This molecule synergistically combines two structurally and functionally significant moieties: a highly reactive α-chloroacetyl group and the pharmacologically "privileged" 2,6-dimethylmorpholine scaffold.[1][2]

The α-chloroacetyl portion serves as a potent electrophilic hub, primed for a variety of nucleophilic substitution reactions, rendering the molecule an effective alkylating agent.[3][4] Concurrently, the 2,6-dimethylmorpholine unit is a well-established pharmacophore known to enhance critical drug-like properties, including metabolic stability, aqueous solubility, and central nervous system (CNS) penetration.[5][6]

This technical guide provides an in-depth exploration of the core reactive features of this compound. We will dissect the reactivity of its primary functional groups, explain the causality behind common experimental pathways, and provide validated protocols for its application in synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the construction of novel, biologically active compounds.

Molecular Structure and Physicochemical Profile

The reactivity of this compound is a direct consequence of its molecular architecture. The electron-withdrawing nature of the carbonyl group and the adjacent chlorine atom polarizes the α-carbon, making it highly electrophilic. The tertiary amide linkage is relatively stable, while the dimethyl-substituted morpholine ring influences the molecule's overall conformation and pharmacokinetic properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| Synonyms | N-Chloroacetyl-2,6-dimethylmorpholine; 4-(chloroacetyl)-2,6-dimethylmorpholine | [7] |

| CAS Number | 10332-41-9 | |

| Molecular Formula | C₈H₁₄ClNO₂ | [7] |

| Molecular Weight | 191.66 g/mol | [7] |

The α-Chloroacetyl Group: The Primary Electrophilic Hub

The dominant feature of the molecule's reactivity is the α-chloroacetyl group. As a member of the α-haloketone class, it possesses two distinct electrophilic sites: the carbonyl carbon and the chlorine-bearing α-carbon.[8] This dual reactivity makes it a versatile intermediate for forging new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution: The Workhorse Reaction

The primary utility of this molecule is as an alkylating agent in nucleophilic substitution reactions.[3] The chlorine atom is an excellent leaving group, facilitating attack at the adjacent carbon by a wide array of nucleophiles. Kinetic studies of analogous α-chloroacetanilides suggest these transformations can proceed through either a concerted SN2 mechanism or a stepwise pathway involving a tetrahedral intermediate, depending on the nucleophile and solvent conditions.[4][9]

Caption: General workflow for nucleophilic substitution at the α-carbon.

This reaction is broadly applicable for coupling with various nucleophilic partners:

-

N-Nucleophiles: Primary and secondary amines react readily to form α-amino ketones, a common structural motif in bioactive molecules.

-

O-Nucleophiles: Alcohols and phenols, typically deprotonated with a base like sodium hydride, yield α-ether ketones.

-

S-Nucleophiles: Thiols and thioamides are excellent nucleophiles for this reaction, leading to the synthesis of α-thio ketones and serving as precursors for heterocycles like thiazoles.[3]

This protocol provides a self-validating framework for the reaction of this compound with an amine nucleophile. The choice of base is critical; a non-nucleophilic base is required to neutralize the HCl byproduct without competing with the primary amine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq). The base scavenges the HCl generated during the reaction, driving it to completion.

-

Reaction Conditions: Stir the mixture at ambient temperature or heat gently (40-60 °C) to increase the reaction rate. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the inorganic base salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure α-amino ketone derivative.[4]

Base-Mediated Rearrangements and Condensations

While nucleophilic substitution is the most common pathway, the presence of an acidic α-hydrogen (pKa ~19-20) allows for other base-mediated reactions.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, abstraction of the α-proton can occur. The resulting carbanion can then undergo an intramolecular cyclization and rearrangement, although this is more common with cyclic α-haloketones.[3]

-

Aldol-Type Reactions: The molecule can participate in crossed aldol reactions with aldehydes. The initial product is a halohydrin, which can subsequently cyclize in the presence of a base to form an oxirane (epoxide).[3]

Reactivity of the Amide and Morpholine Moieties

While the α-chloroacetyl group dictates the primary reactivity, the rest of the molecule is not inert and offers opportunities for further functionalization or degradation under specific conditions.

Amide Bond: Stability and Transformation

The N-acyl morpholine is an amide, which is the most stable and least reactive common carboxylic acid derivative.[10] This stability is advantageous, as the amide bond typically remains intact during nucleophilic substitution at the α-carbon. However, it can be transformed under more forcing conditions.

-

Hydrolysis: The amide can be hydrolyzed back to 2,6-dimethylmorpholine and a carboxylic acid derivative upon heating in strong aqueous acid or base. These conditions are significantly harsher than those required for ester hydrolysis.[10][11][12]

-

Reduction: A key reaction specific to amides is their reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group into a methylene group (C=O → CH₂), yielding N-(2-chloroethyl)-2,6-dimethylmorpholine.[10][11]

Caption: Key transformations of the core amide functional group.

The 2,6-Dimethylmorpholine Scaffold: A Pharmacokinetic Modulator

The inclusion of the morpholine ring is a deliberate choice in drug design. Morpholine is considered a "privileged scaffold" due to its frequent appearance in approved drugs and its ability to confer favorable properties.[1][2][6]

-

Physicochemical Properties: The oxygen atom makes the ring polar and capable of forming hydrogen bonds, which can improve aqueous solubility. The nitrogen atom is a weak base (morpholine pKa ≈ 8.4), allowing for salt formation and further solubility enhancement.[1][13]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, increasing the in vivo half-life of a drug candidate.

-

CNS Permeability: The 2,6-dimethyl substitution, in particular, has been shown to improve a molecule's ability to cross the blood-brain barrier, making it a valuable moiety for developing CNS-active drugs.[5]

Synthesis and Safety Considerations

Synthesis

This compound is typically synthesized via a straightforward acylation reaction. Chloroacetyl chloride is added to a solution of 2,6-dimethylmorpholine, often in the presence of a base like triethylamine or in a biphasic Schotten-Baumann condition, to neutralize the HCl byproduct.[6][14] The cis-isomer of 2,6-dimethylmorpholine is often the preferred starting material for certain applications, such as in agrochemicals.[15]

Safety and Handling

As an α-chloroketone, this compound should be handled with care.

| Hazard Class | Precaution | Rationale |

| Alkylating Agent | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, goggles, lab coat). | Alkylating agents are often toxic and can be genotoxic due to their ability to modify biological macromolecules. |

| Corrosive/Irritant | Avoid contact with skin, eyes, and mucous membranes. Can cause severe skin burns and eye damage.[16] | The reactive nature of the α-chloroacetyl group can lead to chemical burns and irritation upon contact. |

| Storage | Store in a cool, dry place away from incompatible materials such as strong bases and nucleophiles. | To prevent degradation and unwanted reactions. |

Conclusion

This compound is a strategically designed bifunctional building block with a well-defined and highly useful reactive profile. Its primary reactivity is dominated by the electrophilic α-carbon, which readily undergoes nucleophilic substitution, making the molecule a powerful tool for alkylation and the construction of diverse molecular frameworks. The stability of the amide bond under these conditions, coupled with the beneficial pharmacokinetic properties imparted by the 2,6-dimethylmorpholine scaffold, establishes this compound as a valuable intermediate for professionals in drug discovery, medicinal chemistry, and advanced organic synthesis. A thorough understanding of its reactivity allows for its precise and effective incorporation into complex synthetic routes.

References

- Reactivity profile of alpha-chloroketones. Benchchem.

- α-Halo ketone - Wikipedia. Wikipedia.

- Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society - ACS Publications.

- An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis.

- An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate.

- 11.10 Chemistry of Amides. NC State University Libraries.

- α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal.

- 2-Chloro-1-(2,6-dimethylmorpholino)ethanone. CymitQuimica.

- 21.7 Chemistry of Amides. OpenStax.

- Reactions of Amides - A Level Chemistry Revision Notes. Save My Exams.

- Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters - ACS Publications.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.

- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. PMC - NIH.

- Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed.

- Preparation of cis-2,6-dimethylmorpholine. Google Patents.

- Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. PrepChem.com.

- 2-chloro-1-(4-morpholinyl)ethanone. Sigma-Aldrich.

- Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl)- - Substance Details. EPA.

- ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate.

- Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions. Benchchem.

- 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone, 97%, Thermo Scientific. Thermo Scientific Chemicals.

- (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

- 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone Safety Data Sheets. Echemi.com.

- (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate.

- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR.

- Ethanone, 2-chloro-1,2-diphenyl-. PubChem - NIH.

- The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries.

- Nucleophilic Acyl Substitution. YouTube.

- The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts.

- REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar.

- 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone.

- 2-chloro-1-(4-morpholinyl)ethanone. Sigma-Aldrich.

- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PubChem.

- 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem.

- (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-1-(2,6-dimethylmorpholino)ethanone | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]

- 11. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. savemyexams.com [savemyexams.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 16. 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide on the Reactivity of the Chloroacetyl Group in Synthesis

Introduction: The Chloroacetyl Group - A Versatile Tool in Synthetic Chemistry

The chloroacetyl group, the acyl moiety derived from chloroacetic acid, is a cornerstone in modern organic synthesis.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a carbon-chlorine bond, makes it an invaluable building block for a diverse array of chemical transformations.[2][3] This dual reactivity allows for its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] For researchers and professionals in drug development, a thorough understanding of the chloroacetyl group's reactivity is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive exploration of its reactivity, applications, and practical considerations in synthesis.

Core Reactivity Principles: An Electrophilic Powerhouse

The reactivity of the chloroacetyl group is fundamentally governed by the electrophilic character of two key positions: the carbonyl carbon and the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom significantly enhances the electrophilicity of the α-carbon, making the chlorine an excellent leaving group in nucleophilic substitution reactions.[5]

Nucleophilic Acyl Substitution: The Primary Reactive Site

The carbonyl carbon of the chloroacetyl group is highly susceptible to nucleophilic attack. This is the primary mode of reaction when chloroacetyl chloride is treated with nucleophiles such as amines, alcohols, and thiols. The general mechanism follows a nucleophilic addition-elimination pathway.[6]

Mechanism of Nucleophilic Acyl Substitution:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.

This reaction is widely employed for the formation of amides, esters, and thioesters.

Nucleophilic Substitution at the α-Carbon: A Secondary but Crucial Reactivity

Once the chloroacetyl group is incorporated into a molecule, typically as a chloroacetamide or chloroacetate, the α-carbon becomes the primary site for further functionalization. The chlorine atom is readily displaced by a variety of nucleophiles in an SN2 reaction.[5][7]

Factors Influencing α-Carbon Reactivity:

-

Nature of the Nucleophile: Stronger nucleophiles, such as thiols and secondary amines, react more readily.

-

Solvent: Polar aprotic solvents can accelerate SN2 reactions.

-

Steric Hindrance: Steric bulk around the α-carbon can hinder the approach of the nucleophile.

This secondary reactivity is instrumental in the construction of complex molecules and heterocyclic systems.[7][8]

Key Synthetic Applications

The dual reactivity of the chloroacetyl group has been harnessed in a multitude of synthetic applications, particularly in the pharmaceutical and agrochemical industries.

Synthesis of Bioactive Molecules and Heterocycles

The chloroacetyl group is a key synthon for the preparation of a wide range of biologically active compounds. For instance, it is a crucial intermediate in the synthesis of the anxiolytic drug diazepam and the local anesthetic lidocaine.[9] Furthermore, its ability to undergo intramolecular cyclization reactions following nucleophilic substitution makes it a valuable tool for constructing various heterocyclic scaffolds, such as thiazolidinones, benzothiazines, and pyrroles.[8][10]

Protecting Group Chemistry

The chloroacetyl group can be employed as a protecting group for hydroxyl and amino functionalities.[11][12] It is typically introduced using chloroacetyl chloride or chloroacetic anhydride.[13] The chloroacetyl group is stable under various conditions but can be selectively removed under specific conditions, often involving reagents like thiourea or other soft nucleophiles.[14]

Cross-linking and Bioconjugation

The ability of the chloroacetyl group to react with nucleophilic residues on proteins, such as cysteine and histidine, makes it a useful tool for cross-linking and bioconjugation.[15] This has applications in proteomics and the development of antibody-drug conjugates.

Experimental Protocols and Considerations

General Procedure for N-Chloroacetylation of Amines

This protocol describes a general method for the synthesis of N-aryl 2-chloroacetamides.

Materials:

-

Aromatic amine

-

Chloroacetyl chloride[16]

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)[16]

Procedure:

-

Dissolve the aromatic amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[16]

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture. Maintain the temperature below 5°C.[16]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC).[16][19]

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.[19]

-

The crude product can be purified by recrystallization or column chromatography.[15][16]

Diagram: General Workflow for N-Chloroacetylation

Caption: A typical workflow for the N-chloroacetylation of an amine.

Chemoselectivity in Reactions with Amino Alcohols

A significant challenge in synthetic chemistry is achieving chemoselectivity when multiple reactive functional groups are present. In the case of amino alcohols, selective N-acylation over O-acylation is often desired. The chloroacetylation of amino alcohols can be controlled by carefully selecting the reaction conditions.[17][20]

-

Basic Conditions: Favor N-acylation. The more nucleophilic amine group reacts preferentially.

-

Acidic Conditions: Can favor O-acylation, although this is less common for chloroacetylation.

-

Biocompatible Conditions: Recent studies have shown that highly chemoselective N-chloroacetylation of amino alcohols can be achieved in a phosphate buffer, highlighting a green chemistry approach.[17][20]

Table 1: Competitive Chloroacetylation of Benzylamine and Benzyl Alcohol

| Entry | Solvent | Additive | Amide Yield (%) | Unreacted Alcohol (%) |

| 1 | Dichloromethane | None | - | 55 |

| 2 | Phosphate Buffer | None | - | 84 |

| 3 | Dichloromethane | Triethylamine | 70 | - |

Data adapted from a study on chemoselective N-chloroacetylation.[17] This table illustrates the significant influence of the solvent and additives on the chemoselectivity of the reaction.

Side Reactions and Mitigation Strategies

While the chloroacetyl group is a powerful synthetic tool, potential side reactions must be considered.

-

Over-alkylation: In reactions involving primary amines, dialkylation can occur. Using a suitable excess of the amine or controlled addition of the chloroacetylating agent can minimize this.

-

Hydrolysis: Chloroacetyl chloride is sensitive to moisture and will hydrolyze to chloroacetic acid.[21] All reactions should be carried out under anhydrous conditions.

-

Polymerization: Under certain conditions, especially with bifunctional nucleophiles, polymerization can occur. Careful control of stoichiometry and reaction conditions is crucial.

Conclusion: A Versatile and Enduring Reagent

The chloroacetyl group's unique combination of reactivity at both the acyl carbon and the α-carbon has solidified its place as an indispensable reagent in organic synthesis. Its utility in constructing complex molecules, including a wide range of pharmaceuticals and agrochemicals, is well-established.[3][4] A thorough understanding of its reactivity, coupled with careful control of reaction conditions, allows chemists to harness its synthetic potential while mitigating unwanted side reactions. As the demand for novel and complex molecules continues to grow, the chloroacetyl group will undoubtedly remain a key component in the synthetic chemist's toolbox.

Diagram: Reactivity of the Chloroacetyl Group

Caption: The dual reactivity of the chloroacetyl group.

References

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2015). ResearchGate. [Link]

-

Chloroacetyl chloride – Knowledge and References. Taylor & Francis. [Link]

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online. [Link]

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Protecting group. Wikipedia. [Link]

-

reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Process For The Preparation Of Chloroacetyl Chloride. Yufeng. [Link]

-

Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]

- Process for preparing chloroacetyl chloride.

-

Chloroacetyl chloride. Wikipedia. [Link]

-

Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

-

The Uses Of Chloroacetyl Chloride. Yufeng. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Taylor & Francis Online. [Link]

-

Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. ResearchGate. [Link]

-

chloroacetyl group (CHEBI:60669). EMBL-EBI. [Link]

-

A new method for the removal of chloroacetyl groups. Journal of the American Chemical Society. [Link]

-

Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Open Access Journals. [Link]

-

Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]

-

An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

-

Use of chloroacetic anhydride for the protection of nucleoside hydroxyl groups. The Journal of Organic Chemistry. [Link]

-

Solved Please explain each step in the mechanism the. Chegg.com. [Link]

-

Organic synthesis advice (amide linker using chloroacetyl chloride)?. Reddit. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. PubMed. [Link]

-

Solved ) Identify all electrophilic sites in chloroacetyl. Chegg.com. [Link]

-

Chloroacetyl chloride. PubChem. [Link]

-

Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]

-

Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorination of Acetic Acid. ResearchGate. [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]

Sources

- 1. chloroacetyl group (CHEBI:60669) [ebi.ac.uk]

- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 3. The Uses Of Chloroacetyl Chloride [yufenggp.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2017005570A1 - Process for preparing chloroacetyl chloride - Google Patents [patents.google.com]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. Protective Groups [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. sphinxsai.com [sphinxsai.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of a reactive electrophile and a privileged heterocyclic scaffold presents a compelling starting point for novel drug discovery. This technical guide explores the untapped potential of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a molecule poised for significant applications in medicinal chemistry. By dissecting the established roles of its core components—the chloroacetamide warhead and the 2,6-dimethylmorpholine moiety—we delineate a strategic roadmap for its investigation as a covalent inhibitor and a modulator of key biological pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed theoretical frameworks, actionable experimental protocols, and a forward-looking perspective on the promise of this versatile chemical entity.

Introduction: Unveiling a Promising Scaffold

The quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual driver of innovation in medicinal chemistry. In this context, molecules that combine a "warhead" for covalent modification with a biologically favorable scaffold are of particular interest. This compound embodies this principle, integrating the reactive chloroacetamide group with the 2,6-dimethylmorpholine core.

The morpholine ring is a well-established "privileged pharmacophore," a structural motif frequently found in approved drugs and clinical candidates.[1] Its presence often confers favorable properties such as improved aqueous solubility, metabolic stability, and target engagement.[1] The addition of two methyl groups at the 2 and 6 positions introduces stereochemical complexity and can influence binding affinity and selectivity.

The chloroacetamide moiety, on the other hand, is a versatile electrophile capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine. This ability to act as an irreversible inhibitor can lead to prolonged target engagement and enhanced pharmacological effects. The strategic combination of these two functionalities in a single molecule, this compound, suggests a high potential for the development of novel covalent inhibitors targeting a range of disease-relevant proteins.

This guide will delve into the synthetic considerations for this molecule, explore its potential applications based on the known activities of related compounds, and provide detailed experimental workflows for its investigation.

Synthesis and Characterization

The synthesis of this compound is conceptually straightforward, typically involving the acylation of 2,6-dimethylmorpholine with chloroacetyl chloride.

Synthesis of 2,6-Dimethylmorpholine (Precursor)

The key precursor, 2,6-dimethylmorpholine, can be synthesized via the cyclization of diisopropanolamine in the presence of a strong acid like sulfuric acid.[2] This process yields a mixture of cis and trans isomers, which can be separated by chromatography if stereospecificity is desired for subsequent reactions and biological testing.

Acylation to Form this compound

The final product is obtained by reacting 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, in an aprotic solvent like dichloromethane or diethyl ether.[3][4] The reaction is typically performed at low temperatures to control its exothermicity.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/g of morpholine) cooled to 0 °C in an ice bath, add chloroacetyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Characterization Data:

| Property | Value |

| Molecular Formula | C8H14ClNO2[5] |

| Molecular Weight | 191.66 g/mol [5] |

| CAS Number | 379254-90-7[5] |

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in the synergistic interplay of its constituent moieties. The following sections outline promising avenues for its application based on the established pharmacology of chloroacetamide and morpholine derivatives.

Covalent Inhibition of Kinases

Numerous kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket, making them susceptible to covalent inhibition by electrophilic compounds. The chloroacetamide group in our target molecule can serve as a warhead to irreversibly bind to such kinases.

Rationale: The development of irreversible kinase inhibitors has gained significant traction due to their potential for increased potency and duration of action. For instance, the chloroacetamide derivative UPR1376 has been identified as an irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[6]

Potential Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): As demonstrated with UPR1376, the chloroacetamide moiety is effective in targeting FGFRs.[6]

-

Epidermal Growth Factor Receptor (EGFR): Certain EGFR mutants, particularly those found in non-small cell lung cancer, are susceptible to covalent inhibition.

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, an approved BTK inhibitor, utilizes a different covalent warhead, but the principle of targeting a cysteine in the active site is well-established.

Workflow for Kinase Inhibitor Screening:

Caption: Workflow for identifying and validating kinase inhibitory activity.

Modulation of Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is a challenging but highly rewarding area of drug discovery. Covalent inhibitors can be particularly effective in this space by irreversibly locking a target protein in a conformation that prevents its interaction with a binding partner.

Rationale: Chloroacetamide fragment libraries have been successfully used to identify new scaffolds for the covalent inhibition of the TEAD-YAP1 interaction, a key node in the Hippo signaling pathway implicated in cancer.[7]

Potential Target:

-

TEAD-YAP1 Interaction: The chloroacetamide moiety has proven efficacy in targeting a cysteine in the palmitate-binding pocket of TEAD, thereby disrupting its interaction with YAP1.[7]

Experimental Protocol: TEAD-YAP1 Interaction Assay (AlphaLISA)

-

Prepare a reaction mixture containing recombinant TEAD protein and the test compound in an appropriate assay buffer.

-

Incubate for a predetermined time to allow for covalent modification.

-

Add biotinylated YAP1 peptide, streptavidin-coated donor beads, and acceptor beads conjugated to an anti-TEAD antibody.

-

Incubate in the dark to allow for bead proximity and signal generation.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

A decrease in signal indicates disruption of the TEAD-YAP1 interaction.

Antifungal and Antibacterial Applications

Chloroacetamide derivatives have demonstrated promising activity against various fungal and bacterial pathogens.[8][9] The mechanism of action is often multifactorial, involving the alkylation of essential enzymes and proteins within the pathogen.

Rationale: A chloroacetamide derivative, 4-BFCA, was shown to be effective against resistant Fusarium strains with a fungicidal action.[8] Similarly, bis-chloroacetamide derivatives have exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[9]

Workflow for Antimicrobial Activity Screening:

Caption: Workflow for evaluating antimicrobial potential.

Future Directions and Conclusion

This compound represents a molecule of significant synthetic accessibility and vast, yet underexplored, therapeutic potential. The strategic combination of a covalent warhead with a privileged morpholine scaffold provides a strong rationale for its investigation across multiple disease areas.

Future research should focus on:

-

Stereoselective Synthesis: The synthesis and biological evaluation of the pure cis and trans isomers to understand the impact of stereochemistry on target engagement and off-target effects.

-

Library Generation: The creation of a library of analogues by modifying the morpholine scaffold and the chloroacetamide warhead to explore the structure-activity relationship (SAR).

-

Proteome-Wide Covalent Ligand Discovery: Employing chemoproteomic platforms to identify novel biological targets of this compound.

References

- Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.

- A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH.

- Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PMC - NIH.

- Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa.

- 2-Chloro-1-(2,6-dimethylmorpholino)ethanone. CymitQuimica.

- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR.

- Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC - NIH.

- US4504363A - Preparation of cis-2,6-dimethylmorpholine. Google Patents.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

Sources